5-(Pyridin-3-yl)oxazole-2-carboxylic acid

Description

Structural Elucidation and Physicochemical Properties

Molecular Architecture and Crystallographic Analysis

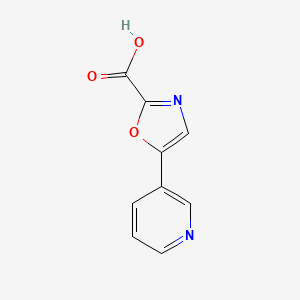

The compound features a planar pyridine ring (C₅H₄N) fused to an oxazole ring (C₃H₂NO) at the 3-position, with a carboxylic acid group (-COOH) attached to the oxazole’s 2-position. Crystallographic studies reveal a non-planar arrangement between the pyridine and oxazole rings, with dihedral angles influenced by intermolecular hydrogen bonding.

Key Crystallographic Features

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₆N₂O₃ | |

| Crystal System | Triclinic (P1̄) | |

| Lattice Parameters | a = 7.6557 Å, b = 11.0905 Å, c = 11.3544 Å | |

| Hydrogen Bonding | N–H⋯O interactions |

The carboxylic acid group participates in hydrogen bonding, stabilizing the crystal lattice. The pyridine ring adopts a near-planar geometry (sp² hybridization), while the oxazole ring exhibits slight puckering.

Spectroscopic Characterization

NMR Spectroscopy

¹H NMR data for structurally related oxazole-pyridine hybrids indicate distinct signals:

- Pyridine aromatic protons: δ 7.5–8.5 ppm (multiplet)

- Oxazole ring protons: δ 6.8–7.2 ppm (singlet or doublet)

- Carboxylic acid proton: δ 10–12 ppm (broad singlet)

¹³C NMR would show:

- Pyridine carbons: δ 125–150 ppm

- Oxazole carbons: δ 145–160 ppm (C=O), δ 120–130 ppm (C–O–C)

- Carboxylic acid carbon: δ 170–175 ppm

Infrared (IR) Spectroscopy

| Functional Group | Absorption (cm⁻¹) |

|---|---|

| O–H (acid) | 2500–3300 (broad) |

| C=O (carboxylic acid) | 1680–1720 |

| C=N (pyridine) | 1580–1620 |

| C–O–C (oxazole) | 1250–1300 |

UV-Vis Spectroscopy

The compound exhibits strong absorption in the UV region due to conjugation across the pyridine-oxazole system:

- λ_max (nm) : ~250–300 nm (π→π* transitions)

- ε (M⁻¹cm⁻¹) : Moderate molar absorptivity (~10³–10⁴)

Thermodynamic Stability and Conformational Studies

The carboxylic acid group enhances solubility in polar solvents (e.g., methanol, DMSO) but reduces stability in non-polar media. Conformational studies suggest:

- Preferred Conformation : The pyridine and oxazole rings are nearly coplanar to maximize conjugation.

- Thermal Stability : Decomposition occurs above 445°C (predicted), though experimental data are limited.

Thermodynamic Properties

| Property | Value | Source |

|---|---|---|

| Predicted Boiling Point | 445.1 ± 37.0°C | |

| Predicted pKa | 2.01 ± 0.10 | |

| Solubility (H₂O) | Moderate (polar solvent) |

Computational Chemistry Predictions

Density Functional Theory (DFT) studies predict:

- HOMO-LUMO Gap : ~5–6 eV (indicative of moderate electronic reactivity)

- Electron Density : High density on the carboxylic acid oxygen and pyridine nitrogen

Molecular orbital theory confirms:

- Resonance Structures : Delocalization across the pyridine-oxazole system stabilizes the molecule.

- Reactivity : The carboxylic acid group acts as a nucleophile, while the oxazole ring participates in electrophilic substitution.

Properties

IUPAC Name |

5-pyridin-3-yl-1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)8-11-5-7(14-8)6-2-1-3-10-4-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKMJOJELHQXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696216 | |

| Record name | 5-(Pyridin-3-yl)-1,3-oxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857521-74-5 | |

| Record name | 5-(Pyridin-3-yl)-1,3-oxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Scope

The triflylpyridinium reagent (DMAP-Tf) enables direct conversion of carboxylic acids to 4,5-disubstituted oxazoles via in situ formation of acylpyridinium intermediates. For 5-(pyridin-3-yl)oxazole-2-carboxylic acid, pyridine-3-carboxylic acid (1a ) reacts with methyl isocyanoacetate (2c ) in dichloromethane (DCM) at 40°C, facilitated by DMAP as a base. The reaction proceeds through nucleophilic attack of the isocyanide on the activated acylpyridinium salt, followed by cyclization to form the oxazole core (3a ). Subsequent hydrolysis of the methyl ester using 6 N HCl yields the carboxylic acid derivative (4a ).

This method accommodates electron-deficient and sterically hindered substrates, achieving 65–93% yields for aromatic and aliphatic acids. Gram-scale synthesis has been demonstrated, with DMAP recovery enhancing practicality.

Experimental Optimization

-

Combine pyridine-3-carboxylic acid (0.21 mmol), DMAP (0.32 mmol), and DCM (2.0 mL) under N₂.

-

Add DMAP-Tf (0.27 mmol) and stir for 5 min at room temperature.

-

Introduce methyl isocyanoacetate (0.25 mmol) and heat at 40°C for 30 min.

-

Quench with H₂O, extract with DCM, and purify via silica chromatography (hexane/EtOAc).

-

Hydrolyze the ester (3a ) with 6 N HCl at 100°C for 1 h to obtain 4a .

Key Data :

| Starting Material | Isocyanide | Yield (%) of 3a | Yield (%) of 4a |

|---|---|---|---|

| Pyridine-3-carboxylic acid | Methyl isocyanoacetate | 78 | 65 |

One-Pot Oxazole Synthesis Followed by Suzuki–Miyaura Coupling

Sequential Assembly of Trisubstituted Oxazoles

A one-pot strategy combines oxazole formation with nickel-catalyzed cross-coupling to introduce the pyridin-3-yl group. First, 5-(triazinyloxy)oxazole (5 ) is synthesized from a carboxylic acid (e.g., oxazole-2-carboxylic acid) and an amino acid using DMT-MM as a condensing agent. Subsequent Suzuki–Miyaura coupling with pyridin-3-ylboronic acid (6 ) in the presence of NiCl₂(dppe) yields the target compound (7 ).

Advantages :

-

Tolerates sensitive functional groups (e.g., formyl, ethoxycarbonyl).

-

Enables late-stage diversification with boronic acids.

Reaction Conditions and Limitations

-

React oxazole-2-carboxylic acid (1.0 equiv) with glycine (1.2 equiv) and DMT-MM (1.5 equiv) in MeOH/H₂O (3:1) at 25°C for 12 h.

-

Add NiCl₂(dppe) (5 mol%), pyridin-3-ylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv) in dioxane at 80°C for 6 h.

-

Purify by recrystallization (EtOH/H₂O).

Yield : 58–72% (two steps).

Limitation : Requires pre-functionalized oxazole precursors, complicating scalability.

Oxidation of Oxazoline Intermediates

Flow Synthesis and MnO₂-Mediated Aromatization

Oxazolines serve as precursors to oxazoles through oxidative aromatization. A β-hydroxy amide derivative (8 ) containing pyridin-3-yl and carboxylic acid groups is cyclized using Deoxo-Fluor® in a continuous flow reactor, producing oxazoline (9 ). Packed-bed oxidation with MnO₂ at 120°C then yields the target oxazole (4a ).

Key Features :

-

Stereospecific synthesis (inversion of configuration at C2).

-

High purity without chromatography.

Substrate Compatibility and Yields

-

Oxazoline formation : 0.1 M 8 in DCM, Deoxo-Fluor® (1.2 equiv), 25°C, 10 min residence time.

-

Oxidation : MnO₂-packed column, 120°C, 0.5 mL/min flow rate.

| Substrate | Oxazoline Yield (%) | Oxazole Yield (%) |

|---|---|---|

| 8 (R = pyridin-3-yl) | 85 | 76 |

Hantzsch-Type Oxazole Synthesis

Classical Approach and Modern Adaptations

The Hantzsch method employs α-halo ketones and amides for oxazole formation. For 4a , ethyl 2-chloro-3-oxo-3-(pyridin-3-yl)propanoate (10 ) reacts with ammonium carbonate in ethanol/water, forming the oxazole ring. Acidic hydrolysis then removes the ethyl ester.

Challenges :

-

Low regioselectivity for 2-carboxylic acid derivatives.

-

Requires multi-step protection/deprotection.

Chemical Reactions Analysis

Types of Reactions: 5-(Pyridin-3-yl)oxazole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole or pyridine derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of substituted oxazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid derivatives against multidrug-resistant pathogens. For instance, derivatives have shown promising activity against strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid . The compound's mechanism appears to involve interference with bacterial cell wall synthesis and function, making it a candidate for further development in treating resistant infections.

1.2 Anticancer Properties

The anticancer potential of this compound has been investigated using various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells . These findings suggest that the compound may act by inducing apoptosis or inhibiting cell proliferation through various biochemical pathways.

Chemical Synthesis and Modification

2.1 Synthesis Techniques

The synthesis of this compound can be achieved through several methods, including flow synthesis techniques that enhance yield and purity compared to traditional batch methods . This method allows for rapid cyclodehydration and oxidation processes that are crucial for producing high-quality derivatives suitable for biological testing.

2.2 Structure-Activity Relationship Studies

Research efforts have focused on modifying the chemical structure of this compound to enhance its biological activity. Variations in substituents on the oxazole ring have been linked to improved potency against specific microbial strains and cancer cell lines . Understanding these structure-activity relationships is vital for designing more effective therapeutic agents.

Case Studies

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The compound is compared to analogs differing in pyridinyl substitution patterns, heterocycle cores, and additional functional groups. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Analysis of Structural and Functional Impact

Heterocycle Core Differences :

- Oxazole vs. Oxadiazole/Isoxazole :

- Oxazole (e.g., target compound) has two heteroatoms (O, N), while 1,2,4-oxadiazole (CAS 7144-23-2) includes three heteroatoms (two N, one O), increasing thermal stability and resistance to hydrolysis . Isoxazole (e.g., 5-(4-Pyridyl)isoxazole-3-carboxylic Acid) has adjacent O and N atoms, leading to distinct electronic properties and reactivity .

- Substituent Effects :

- Chlorine in 5-(5-Chloro-2-pyridyl)isoxazole-3-carboxylic Acid enhances lipophilicity (logP) and may improve membrane permeability in biological systems .

- Hydrochloride salt formation (e.g., 3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride) improves aqueous solubility, critical for pharmaceutical formulations .

Pyridinyl Position: The 3-pyridinyl group in the target compound positions the nitrogen meta to the oxazole, influencing hydrogen-bonding interactions compared to 2-yl or 4-yl analogs.

The discontinued status of the target compound suggests specialized synthesis may be required .

Biological Activity

5-(Pyridin-3-yl)oxazole-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of both pyridine and oxazole rings, shows promise as a potential therapeutic agent against various diseases, including cancer and inflammatory conditions. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 218.21 g/mol. The compound features a carboxylic acid group attached to an oxazole ring, which is further substituted with a pyridine moiety. This unique structure contributes to its biological activity, as the functional groups can interact with various biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and receptors within biological systems. The compound can modulate enzyme activity through the formation of covalent bonds with nucleophilic sites on proteins. Additionally, the pyridine and oxazole rings can participate in π-π interactions and hydrogen bonding, which enhances binding affinity and specificity to target proteins.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. For instance, modifications to the structure have led to lower IC50 values, indicating increased potency against these cell lines .

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. It has shown potential in modulating pathways involved in inflammation, making it a candidate for treating inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines suggests that it could be developed into therapeutic agents targeting conditions such as arthritis or asthma.

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. Studies have indicated that it may inhibit bacterial growth by disrupting membrane integrity or interfering with essential metabolic processes within microbial cells. This activity highlights its potential use in developing new antibiotics or antimicrobial agents.

Case Studies

Several case studies have explored the efficacy of this compound derivatives:

- Anticancer Efficacy : A study evaluated a series of pyridine-derived compounds for their antiproliferative activity against human cancer cell lines. Compounds with hydroxyl (-OH) substitutions exhibited significantly lower IC50 values, demonstrating enhanced anticancer effects compared to their unsubstituted counterparts .

- Inflammation Modulation : Research focusing on the anti-inflammatory effects of this compound revealed that it could effectively reduce levels of TNF-alpha and IL-6 in cellular models, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research: What are the common synthetic routes for 5-(Pyridin-3-yl)oxazole-2-carboxylic acid?

Methodological Answer:

The compound is typically synthesized via cyclocondensation or multi-step functionalization. A representative method involves:

- Step 1 : Reacting pyridine-3-carbaldehyde derivatives with a carboxylic acid precursor (e.g., oxazole-2-carboxylic acid ethyl ester) under basic conditions. Sodium methoxide (NaOMe) in dry toluene is often used as a catalyst and solvent .

- Step 2 : Hydrolysis of the ester intermediate under acidic or basic conditions to yield the carboxylic acid moiety.

- Optimization : Reaction time (1–2 hours under reflux) and stoichiometric ratios (1:1 aldehyde-to-ester) are critical for yield improvement.

Advanced Research: How can reaction yields be optimized for derivatives of this compound?

Methodological Answer:

Yield optimization requires systematic parameter screening:

- Catalysts : Palladium or copper catalysts enhance cyclization efficiency in heterocyclic systems .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes side reactions .

- Temperature Control : Reflux conditions (110–120°C) balance reaction rate and decomposition risks.

- Analytical Monitoring : Use TLC or HPLC to track reaction progress and identify byproducts.

Basic Research: What characterization techniques are most effective for confirming its structure?

Methodological Answer:

A combination of spectroscopic and crystallographic methods is essential:

- NMR : 1H/13C NMR identifies aromatic protons (pyridin-3-yl δ 8.5–9.0 ppm) and oxazole carbons (δ 150–160 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]+ at m/z 191.06 for C9H6N2O3).

- X-ray Crystallography : SHELX software refines crystal structures, validating bond lengths and angles (e.g., C-O bond ≈ 1.36 Å) .

Advanced Research: How should stability studies be designed for this compound under laboratory conditions?

Methodological Answer:

Stability protocols should address:

- Storage : Protect from moisture (use desiccators at 4°C) and light (amber glass vials) .

- Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds (e.g., melting point ~194°C) .

- pH Sensitivity : Test solubility in buffered solutions (pH 2–12) to assess hydrolytic degradation.

Advanced Research: How can conflicting spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

Data contradictions arise from solvent effects or impurities. Mitigation strategies include:

- Standardization : Use deuterated solvents (DMSO-d6 or CDCl3) with internal references (TMS).

- 2D NMR : COSY and HSQC experiments resolve overlapping signals in aromatic regions.

- Comparative Analysis : Cross-check with computational predictions (DFT calculations for expected chemical shifts).

Advanced Research: What computational tools predict its biological activity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or microbial proteins) .

- ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., logP ≈ 1.7 indicates moderate lipophilicity) .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with bioactivity trends.

Basic Research: What safety protocols are critical during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and P95 respirators to avoid inhalation of aerosols .

- Ventilation : Use fume hoods for reactions generating dust or vapors.

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research: How does this compound compare to structural analogs in catalytic applications?

Methodological Answer:

- Electronic Effects : The pyridine nitrogen enhances metal coordination (vs. phenyl analogs), useful in organocatalysis.

- Steric Profile : The oxazole ring’s compact size (vs. bulkier imidazole derivatives) favors substrate access in catalytic pockets.

- Case Study : In Suzuki-Miyaura coupling, Pd complexes of this compound show higher turnover than thiazole-based ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.